N-(4-chlorophenyl)-3-methylbenzamide
Description
Contextualization within Amide Chemistry Research
The amide functional group is one of the most important linkages in organic and medicinal chemistry. chemistrytalk.org It is formed from the condensation reaction of a carboxylic acid and an amine. organicchemexplained.com The resulting amide bond is notably stable and plays a critical role in the structure of countless natural and synthetic molecules. ontosight.aisolubilityofthings.com In biochemistry, the amide linkage, known as a peptide bond, forms the backbone of all proteins and enzymes, dictating their complex three-dimensional structures and functions. organicchemexplained.comlibretexts.org
The inherent stability of the amide bond makes it a reliable and common feature in pharmaceuticals and advanced materials like polymers (e.g., nylon and Kevlar). chemistrytalk.orgontosight.ai Contemporary research in amide chemistry is highly active and multifaceted. A significant area of focus is the development of novel and more efficient methods for amide bond formation, moving beyond traditional reagents to catalytic and greener synthetic routes. solubilityofthings.com Furthermore, chemists explore the diverse reactions of amides, such as their reduction to form amines or rearrangement reactions, to create complex molecular architectures. chemistrytalk.orglibretexts.org The study of individual amides like N-(4-chlorophenyl)-3-methylbenzamide contributes to this field by providing specific examples of how substituent patterns influence molecular conformation and intermolecular interactions, which are key to understanding the broader principles of molecular recognition and material science.
Significance of Substituted Benzamide (B126) Derivatives in Contemporary Chemical Science
Benzamides are a class of compounds derived from benzoic acid and represent a cornerstone in medicinal chemistry. wikipedia.org The simple benzamide scaffold is a "privileged structure," meaning it can be modified with various substituents to interact with a wide array of biological targets. This versatility has led to the development of numerous benzamide derivatives with significant pharmacological activities. walshmedicalmedia.comwalshmedicalmedia.com
In contemporary science, substituted benzamides are recognized for their broad therapeutic potential, including applications as antimicrobial, analgesic, anti-inflammatory, and anticancer agents. walshmedicalmedia.comwalshmedicalmedia.comresearchgate.netnih.gov For instance, compounds like amisulpride (B195569) and sulpiride (B1682569) are substituted benzamides used clinically as atypical antipsychotics that selectively modulate dopamine (B1211576) receptors. researchgate.netnih.gov The specific nature and position of substituents on the aromatic rings are crucial in determining the compound's biological activity and mechanism of action. nih.gov Research into new substitution patterns on the benzamide core continues to be a vibrant area of drug discovery, aiming to develop more effective and selective therapeutic agents. walshmedicalmedia.comtandfonline.com
Scope and Research Objectives for this compound Investigations
The primary research objectives for this compound are centered on its fundamental chemical synthesis and detailed structural elucidation. The synthesis of this compound is typically achieved through the reaction of 3-methylbenzoyl chloride with 4-chloroaniline (B138754), a standard method for creating amide bonds. walisongo.ac.id
Following a successful synthesis, the main goals are to characterize the molecule thoroughly. This involves:
Single-Crystal X-ray Diffraction : The ultimate objective for a compound of this nature is often to obtain a high-quality single crystal for analysis by X-ray diffraction. amanote.com This technique provides a definitive, three-dimensional map of the molecule's structure. The data from such an experiment allows researchers to determine precise bond lengths, bond angles, and torsion angles. researchgate.netnih.gov A key focus is to understand how the molecule packs in the solid state and to identify intermolecular interactions, such as hydrogen bonds between the amide N-H and C=O groups of adjacent molecules, which often dictate the physical properties of the material. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-10-3-2-4-11(9-10)14(17)16-13-7-5-12(15)6-8-13/h2-9H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOSHRIGQWXMMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81636-14-8 | |
| Record name | 4'-CHLORO-M-TOLUANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of N 4 Chlorophenyl 3 Methylbenzamide
Established Synthetic Pathways for N-(4-chlorophenyl)-3-methylbenzamide
The formation of the amide bond in this compound is central to its synthesis. Traditional methods, refined over years of chemical practice, provide reliable routes to this compound.
Amidation Reactions and Optimization Strategies (e.g., Schotten–Baumann type reactions, transamidation)
The most common and direct method for synthesizing this compound is through the acylation of 4-chloroaniline (B138754) with 3-methylbenzoyl chloride. This transformation is a classic example of a Schotten-Baumann reaction. researchgate.netresearchgate.netnih.gov This reaction is typically carried out in a two-phase system, consisting of an organic solvent and water. researchgate.net An aqueous base, such as sodium hydroxide, is used to neutralize the hydrochloric acid generated during the reaction, which drives the equilibrium towards the formation of the amide product. researchgate.net The choice of organic solvent and base, along with reaction temperature and stirring rate, are key parameters for optimizing the yield and purity of the final product. For instance, dichloromethane (B109758) or diethyl ether are often employed as the organic phase. researchgate.net
Another established pathway for amide bond formation is transamidation. This method involves the reaction of an existing amide with an amine, resulting in the exchange of the amine moiety. While less direct for the primary synthesis of this compound, it represents a potential route. For example, reacting N,N-dimethyl-3-methylbenzamide with 4-chloroaniline in the presence of a suitable catalyst could yield the desired product. Various catalytic systems, including those based on iron, nickel, or boron compounds, have been developed to facilitate transamidation reactions under milder conditions. diva-portal.org
Peptide coupling reagents are also widely used for the formation of amide bonds under mild conditions, particularly when sensitive functional groups are present. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt), can be used to couple 3-methylbenzoic acid directly with 4-chloroaniline. nih.govnih.gov These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine.
Table 1: Comparison of Amidation Strategies
| Method | Reactants | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Schotten-Baumann | 3-Methylbenzoyl chloride + 4-Chloroaniline | Biphasic (organic/aqueous), base (e.g., NaOH) | High yield, uses readily available starting materials | Generation of acidic byproduct (HCl) |
| Transamidation | N-substituted-3-methylbenzamide + 4-Chloroaniline | Catalyst (e.g., metal salts, boron compounds), heat | Can be used when acyl chloride is unstable | Often requires harsher conditions or specific catalysts |
Precursor Design and Synthesis Strategies
The successful synthesis of this compound relies on the availability of its key precursors: 3-methylbenzoic acid (or its derivatives) and 4-chloroaniline.
3-Methylbenzoyl chloride , the acylating agent in the Schotten-Baumann reaction, is typically prepared from 3-methylbenzoic acid. A common method involves reacting 3-methylbenzoic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). nih.gov The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gas, yielding the desired acyl chloride.
4-Chloroaniline , the amine component, is generally synthesized by the reduction of 4-nitrochlorobenzene. nih.gov This reduction can be achieved through various methods, including catalytic hydrogenation using catalysts like Raney nickel or through chemical reduction using reagents such as iron powder in acidic medium. rsc.orgglobethesis.com The nitration of chlorobenzene (B131634) is the typical route to obtain the 4-nitrochlorobenzene precursor. nih.gov
Novel Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on developing more efficient, selective, and environmentally friendly synthetic methods. These novel approaches often focus on the use of advanced catalytic systems and adherence to the principles of green chemistry.
Catalytic Systems for Enhanced Selectivity and Efficiency
Modern organic synthesis has seen a surge in the development of catalytic methods for amide bond formation that avoid the use of stoichiometric activating agents. For the synthesis of this compound, direct catalytic amidation of 3-methylbenzoic acid with 4-chloroaniline is a promising approach. Various metal and non-metal-based catalysts have been explored for such transformations. For instance, boric acid and its derivatives have been shown to catalyze the direct amidation of carboxylic acids and amines. catalyticamidation.info Transition metal catalysts, including those based on rhodium and iridium, have also been employed for the C-H amidation of benzoic acids, offering alternative routes to N-aryl benzamides. nih.govnih.gov While not yet specifically reported for this compound, these catalytic systems could potentially be adapted for its synthesis, offering advantages in terms of atom economy and waste reduction.
Green Chemistry Principles in Synthetic Route Development
The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound, several strategies can be envisioned to make the process more environmentally benign.
One approach is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. mdpi.comnih.govresearchgate.netmdpi.com The synthesis of N-aryl amides has been successfully demonstrated using microwave assistance, suggesting its applicability to the preparation of the target molecule. mdpi.com
Another green approach is the use of ultrasound in sonochemical synthesis. Sonication can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. researchgate.netorgchemres.org The synthesis of N-substituted amides under ultrasonic irradiation has been reported, offering a potentially energy-efficient and rapid method. orgchemres.org
Furthermore, the development of heterogeneous catalysts for amidation reactions aligns with green chemistry principles. nih.gov Heterogeneous catalysts can be easily separated from the reaction mixture and recycled, reducing waste and cost. For example, silica-based catalysts have been developed for the direct synthesis of amides from carboxylic acids and amines. nih.gov The use of water as a solvent, where feasible, also contributes to a greener synthetic process. semanticscholar.org
Derivatization and Chemical Modification Strategies
The chemical structure of this compound offers several sites for derivatization and chemical modification, allowing for the synthesis of analogues with potentially altered properties. While specific derivatization of this compound is not extensively reported, general reactions of the functional groups present can be considered.
The amide N-H bond can be a site for substitution. For instance, alkylation or arylation of the amide nitrogen could lead to N,N-disubstituted benzamides. However, this often requires specific reaction conditions to overcome the reduced nucleophilicity of the amide nitrogen.
The aromatic rings present opportunities for electrophilic aromatic substitution reactions. The 3-methylbenzoyl ring is activated by the methyl group, directing incoming electrophiles to the ortho and para positions. The 4-chlorophenyl ring is deactivated by the chlorine atom and the amide group, making further substitution more challenging. However, under forcing conditions, reactions such as nitration, halogenation, or sulfonation could be achieved.
The methyl group on the benzoyl ring is also a potential site for modification. For example, it could undergo free-radical halogenation at the benzylic position, followed by nucleophilic substitution to introduce a variety of functional groups. khanacademy.org Oxidation of the methyl group could lead to the corresponding carboxylic acid or aldehyde derivatives.
Finally, the chlorine atom on the aniline (B41778) ring can be a site for nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by strongly electron-withdrawing groups. More commonly, the chloro-substituent could be utilized in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-nitrogen bonds.
Regioselective Functionalization of Aromatic Rings
The presence of two distinct aromatic rings in this compound, each with its own set of substituents, presents opportunities and challenges for regioselective functionalization. The benzoyl ring contains a meta-directing amide carbonyl and an ortho,para-directing methyl group. The anilino ring possesses an ortho,para-directing chloro group and an ortho,para-directing amide nitrogen. The outcome of electrophilic aromatic substitution or modern C-H functionalization reactions is dictated by the interplay of these electronic and steric effects.
Transition-metal catalysis offers a powerful tool for the regioselective C-H functionalization of benzamides. eventsair.com For instance, ruthenium and cobalt-catalyzed reactions can achieve highly regioselective [4+2] annulation of N-chlorobenzamides with alkynes, targeting the C-H bond ortho to the amide carbonyl group due to a directing effect. eventsair.com While this specific reaction involves an N-chloro derivative, the principle of ortho-directed functionalization is broadly applicable to the benzoyl ring of this compound.
Furthermore, iron(III) triflimide has been developed as a super Lewis acid catalyst for the regioselective halogenation of arenes. thieme-connect.de This method is effective for activated aromatic systems, often yielding para-substituted products. thieme-connect.de In the case of this compound, the anilino ring is more activated towards electrophilic substitution than the benzoyl ring. Therefore, reactions like bromination or chlorination catalyzed by iron(III) triflimide would likely occur on the chlorophenyl ring, ortho to the activating amide nitrogen and para to the chloro group.
Table 1: Potential Regioselective Functionalization Reactions
| Reaction Type | Reagents & Catalyst | Target Ring | Predicted Major Product |
|---|---|---|---|
| Ortho-C-H Functionalization | Alkynes, [Ru(p-cymene)Cl2]2 or Co(OAc)2 | Benzoyl Ring | Functionalization at the C2 position (ortho to the amide carbonyl) |
| Halogenation (Bromination) | N-Bromosuccinimide (NBS), Fe(NTf2)3 | Anilino Ring | N-(2-bromo-4-chlorophenyl)-3-methylbenzamide |
| Halogenation (Chlorination) | N-Chlorosuccinimide (NCS), Fe(NTf2)3 | Anilino Ring | N-(2,4-dichlorophenyl)-3-methylbenzamide |
Amide Bond Modifications
The amide bond is a robust functional group, but it can undergo a variety of chemical transformations to yield different structures. These modifications can alter the molecule's geometry, polarity, and hydrogen bonding capabilities.
One potential transformation is the cleavage of the amide bond itself. Mass spectrometry analysis of similar amide-containing molecules reveals fragmentation pathways that involve the cleavage of the amide C-N bond, indicating its susceptibility to breaking under certain energetic conditions. mdpi.com In a synthetic context, this can be achieved through forceful hydrolysis under acidic or basic conditions, which would revert the molecule to its constituent parts: 3-methylbenzoic acid and 4-chloroaniline.
Another significant modification is the reduction of the amide carbonyl group. Using powerful reducing agents like lithium aluminum hydride (LiAlH₄), the carbonyl can be completely reduced to a methylene (B1212753) group, transforming the benzamide (B126) into a secondary amine, N-((4-chlorophenyl)methyl)-3-methylaniline. This removes the planar, electron-withdrawing character of the amide and introduces a more flexible, basic amine linkage.
Recent advances have also explored the addition of the amide N-H bond across unsaturated systems. mdpi.com While often requiring specific catalysts or pre-activation, such reactions could potentially transform the secondary amide into a tertiary amide or introduce new functionalities at the nitrogen atom.
Table 2: Potential Amide Bond Modifications
| Reaction Type | Reagents | Product Structure | Functional Group Transformation |
|---|---|---|---|
| Hydrolysis | H₃O⁺ or NaOH, heat | 3-methylbenzoic acid + 4-chloroaniline | Amide → Carboxylic Acid + Amine |
| Reduction | 1. LiAlH₄ 2. H₂O | N-(3-methylbenzyl)(4-chlorophenyl)amine | Amide → Secondary Amine |
| N-Alkylation | NaH, then R-X (e.g., CH₃I) | N-alkyl-N-(4-chlorophenyl)-3-methylbenzamide | Secondary Amide → Tertiary Amide |
Synthesis of Analogues with Varied Substituent Patterns
A common strategy in medicinal and materials chemistry is the synthesis of structural analogues to establish structure-activity relationships. For this compound, analogues can be readily synthesized by varying the substituents on either the benzoic acid or the aniline starting materials. The fundamental reaction remains the formation of an amide bond, typically by reacting a carboxylic acid (or its more reactive acyl chloride derivative) with an amine.
This approach has been used to synthesize a wide range of related benzanilides. For example, by altering the position of the methyl group from meta to para on the benzoic acid ring, one obtains N-(4-chlorophenyl)-4-methylbenzamide. nih.gov Similarly, changing the chlorine's position on the aniline ring from para to meta results in N-(3-chlorophenyl)-4-methylbenzamide. nih.gov Removing the methyl group entirely yields N-(4-chlorophenyl)benzamide. nih.govresearchgate.net
More complex analogues have also been synthesized. The coupling of 3-(methylamino)-4-methoxybenzoic acid with 4-chloroaniline using peptide coupling reagents like N,N'-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) produces N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide. nih.gov The amine component can also be varied significantly; for instance, reacting 3-methylbenzoic acid with diethylamine (B46881) instead of an aniline yields the well-known insect repellent N,N-diethyl-3-methylbenzamide (DEET). walisongo.ac.idsld.cu
Table 3: Synthesis of Selected Analogues
| Carboxylic Acid / Acyl Chloride Component | Amine Component | Coupling Method | Synthesized Analogue | Reference(s) |
|---|---|---|---|---|
| 3-Methylbenzoyl chloride | 4-Chloroaniline | Schotten-Baumann | This compound | nih.gov |
| 4-Methylbenzoyl chloride | 4-Chloroaniline | Schotten-Baumann | N-(4-chlorophenyl)-4-methylbenzamide | nih.gov |
| 4-Methylbenzoyl chloride | 3-Chloroaniline | Schotten-Baumann | N-(3-chlorophenyl)-4-methylbenzamide | nih.gov |
| Benzoyl chloride | 4-Chloroaniline | Schotten-Baumann | N-(4-chlorophenyl)benzamide | researchgate.net |
| 3-(Methylamino)-4-methoxybenzoic acid | 4-Chloroaniline | DIC / HOBt | N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide | nih.gov |
| 3-Methylbenzoic acid (m-Toluic acid) | Diethylamine | COMU | N,N-Diethyl-3-methylbenzamide (DEET) | walisongo.ac.id |
Advanced Structural Elucidation and Spectroscopic Analysis of N 4 Chlorophenyl 3 Methylbenzamide
X-ray Crystallographic Investigations
The definitive three-dimensional arrangement of atoms and molecules within a crystalline solid is elucidated through X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which collectively govern the macroscopic properties of the material. For N-(4-chlorophenyl)-3-methylbenzamide, single-crystal X-ray diffraction studies have furnished a detailed understanding of its solid-state structure.
The foundation of a successful crystallographic study is the availability of high-quality single crystals. For this compound, suitable plate-like, colorless single crystals were grown by the slow evaporation of an ethanol (B145695) solution at room temperature. nih.gov A crystal of appropriate dimensions (e.g., 0.54 × 0.41 × 0.24 mm) was selected and mounted on a diffractometer. nih.gov
The diffraction experiment was conducted using an instrument such as an Oxford Diffraction Xcalibur, Ruby, Gemini diffractometer, equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). nih.gov Data collection is typically performed at a controlled temperature, for instance, 295 K, to minimize thermal motion of the atoms. nih.gov A series of diffraction patterns are collected as the crystal is rotated, and specialized software like CrysAlisPro is used for data collection, cell refinement, and data reduction. nih.gov The structure of this compound was solved using direct methods with programs like SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97. nih.gov
The key crystallographic and data collection parameters for this compound are summarized in the table below.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₂ClNO |
| Formula Weight | 245.7 g/mol |
| Temperature | 295 K |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.31325 (9) |
| b (Å) | 13.9256 (2) |
| c (Å) | 16.3497 (3) |
| β (°) | 93.1799 (16) |
| Volume (ų) | 1207.86 (3) |
| Z (molecules/unit cell) | 4 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Reflections Collected | 22561 |
| Independent Reflections | 2327 |
| Final R₁ [I > 2σ(I)] | 0.034 |
| wR₂ (all data) | 0.093 |
Data sourced from Gowda et al. (2009). nih.gov
The conformation of the central amide linkage is a critical feature of the molecular structure. In this compound, the conformations of the N—H and C=O bonds are anti to each other. nih.gov This trans arrangement across the C—N bond is a common feature in many benzanilide (B160483) derivatives. nih.gov Furthermore, the conformation of the carbonyl (C=O) bond is syn with respect to the meta-methyl substituent on the benzoyl ring. nih.gov
The planarity of the amide group and its orientation relative to the adjacent aromatic rings can be quantified by torsional angles. The central amido group (–NH—C(=O)–) is twisted out of the planes of both aromatic rings. It forms a dihedral angle of 32.4 (1)° with the plane of the 3-methylphenyl ring (the benzoyl moiety) and an angle of 36.1 (1)° with the plane of the 4-chlorophenyl ring (the anilino moiety). nih.gov This non-planar conformation is a result of steric hindrance and electronic effects between the rings and the amide bridge.
This significant twist angle indicates that the two rings are far from being coplanar. This value can be compared to related structures to understand the influence of substituent positioning. For example, the ortho-substituted isomer, N-(4-chlorophenyl)-2-methylbenzamide, exhibits a much larger dihedral angle of 83.1 (1)°, demonstrating increased steric repulsion from the ortho-methyl group. nih.govnih.gov In contrast, the parent compound N-(4-chlorophenyl)benzamide has a dihedral angle of 60.76 (3)°. nih.govresearchgate.net
In crystallographic reports, a systematic atom labeling scheme is employed to unambiguously identify each atom in the asymmetric unit. Typically, atoms are labeled with an element symbol followed by a number (e.g., C1, O1, N1, Cl1). This scheme is crucial for defining bond lengths, angles, and torsional angles.
The thermal motion of atoms within the crystal lattice is represented by displacement ellipsoids, often depicted in molecular structure diagrams generated by software like ORTEP-3 or DIAMOND. nih.gov These ellipsoids, also known as thermal ellipsoids, are drawn at a specific probability level, commonly 50%, indicating the volume within which the center of the atom has a 50% probability of being found. nih.govresearchgate.net The size and shape of the ellipsoid reveal the anisotropy of the atomic displacement; a spherical ellipsoid suggests isotropic (uniform in all directions) motion, whereas an elongated ellipsoid indicates greater thermal motion along a particular axis. researchgate.net
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms, particularly hydrogen (¹H) and carbon (¹³C).
The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton in the molecule. The interpretation is based on chemical shift (δ), signal multiplicity (splitting pattern), and integration (relative number of protons). While the exact chemical shifts are solvent-dependent, a predicted spectrum in a common solvent like deuterated chloroform (B151607) (CDCl₃) can be described.
Amide Proton (N-H): A single, often broad, proton signal is expected for the amide N-H group. This signal typically appears far downfield, in the range of δ 8.0–10.0 ppm, due to the deshielding effects of the adjacent carbonyl and nitrogen atoms. Its chemical shift can be sensitive to solvent, concentration, and temperature.
Aromatic Protons (Ar-H): The two aromatic rings give rise to a complex set of signals in the aromatic region (δ 7.0–8.0 ppm).
The 4-chlorophenyl ring , being para-substituted, will exhibit a characteristic AA'BB' pattern that often simplifies to two distinct doublets. The two protons ortho to the nitrogen (H-2', H-6') and the two protons ortho to the chlorine (H-3', H-5') will each produce a doublet, with a typical ortho-coupling constant (³J) of approximately 8–9 Hz.
The 3-methylbenzoyl ring has four non-equivalent protons. The proton at the C2 position (ortho to the carbonyl and meta to the methyl) is expected to be a singlet or a narrowly split triplet. The proton at C6 (ortho to the carbonyl) would likely be a doublet. The protons at C4 and C5 would appear as a doublet and a triplet, respectively.
Methyl Protons (-CH₃): The methyl group protons will produce a sharp singlet, as there are no adjacent protons to cause splitting. This signal is expected in the typical benzylic region, around δ 2.4 ppm.
A summary of the predicted ¹H NMR spectral data is presented below.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| N-H (Amide) | ~8.0 - 10.0 | Broad Singlet (br s) | 1H |
| Ar-H (Aromatic) | ~7.2 - 7.8 | Multiplet (m) | 8H |
| -CH₃ (Methyl) | ~2.4 | Singlet (s) | 3H |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum of this compound provides a precise map of the carbon skeleton. Each chemically distinct carbon atom in the molecule produces a unique signal, and its chemical shift (δ) is indicative of its electronic environment. The spectrum is characterized by signals corresponding to the carbonyl carbon, the carbons of the two aromatic rings, and the methyl group.
The amide carbonyl carbon (C=O) is typically observed as a downfield signal, generally in the range of 165-170 ppm, due to the deshielding effect of the electronegative oxygen atom. The carbons of the 3-methylphenyl ring and the 4-chlorophenyl ring resonate in the aromatic region of the spectrum, approximately between 120 and 140 ppm. The specific shifts are influenced by the substituents on each ring. For instance, the carbon atom attached to the methyl group (C3 on the benzoyl ring) and the carbon atom attached to the chlorine atom (C4' on the aniline (B41778) ring) will have their chemical shifts significantly affected. The methyl carbon, being an aliphatic group, appears at a much higher field (upfield), typically around 21 ppm. rsc.org
Based on data from analogous compounds such as 3-methylbenzamide (B1583426) and N-(4-chlorophenyl) acetamide, the predicted chemical shifts for this compound are detailed in the table below.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~166.5 |
| Aromatic C1 | ~134.0 |
| Aromatic C2 | ~128.0 |
| Aromatic C3 (C-CH₃) | ~138.5 |
| Aromatic C4 | ~133.0 |
| Aromatic C5 | ~128.8 |
| Aromatic C6 | ~124.5 |
| Methyl (CH₃) | ~21.3 |
| Aromatic C1' (C-NH) | ~136.5 |
| Aromatic C2'/C6' | ~129.0 |
| Aromatic C3'/C5' | ~121.5 |
| Aromatic C4' (C-Cl) | ~129.5 |
Advanced NMR Techniques (e.g., 2D NMR) for Connectivity and Stereochemistry
While ¹³C NMR provides a count of non-equivalent carbons, two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and confirming the molecule's connectivity. researchgate.net Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful for this purpose. ipb.pt
An HSQC experiment correlates the signals of carbon atoms with their directly attached protons. This would allow for the definitive assignment of each protonated aromatic carbon by linking it to its corresponding proton signal from the ¹H NMR spectrum.
A correlation between the amide proton (N-H) and the carbonyl carbon (C=O), confirming the amide linkage.
Correlations between the amide proton (N-H) and the aromatic carbons of the 4-chlorophenyl ring (C1', C2', C6'), establishing the connection point of the aniline moiety.
Correlations between the protons on the 3-methylphenyl ring and the carbonyl carbon, confirming the structure of the benzoyl portion.
Correlations between the methyl protons and the aromatic carbons of the 3-methylphenyl ring (specifically C2, C3, and C4), confirming the position of the methyl substituent.
These advanced techniques provide an irrefutable confirmation of the molecular structure by piecing together the connectivity of its constituent atoms. numberanalytics.com
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers detailed information about the functional groups and bonding within the molecule.
Characteristic Vibrational Modes of the Benzamide (B126) Moiety
The benzamide core of the molecule gives rise to several characteristic vibrational bands. These are among the most prominent features in both IR and Raman spectra.
N-H Stretch: A sharp absorption band is expected in the IR spectrum between 3300 and 3500 cm⁻¹, corresponding to the stretching vibration of the N-H bond of the secondary amide.
Amide I Band (C=O Stretch): This is typically the most intense band in the IR spectrum for amides and is expected to appear in the region of 1650-1680 cm⁻¹. nih.gov Its position can be sensitive to hydrogen bonding.
Amide II Band: This band, resulting from a combination of N-H in-plane bending and C-N stretching vibrations, is anticipated to be found between 1510 and 1550 cm⁻¹.
Spectroscopic Signatures of Aromatic and Aliphatic Substituents
The other structural components of the molecule also produce distinct vibrational signals.
Aromatic C-H Stretch: These vibrations typically appear as a group of weaker bands in the 3000-3100 cm⁻¹ region.
Aromatic C=C Bending: Vibrations from the stretching of the carbon-carbon bonds within the aromatic rings are expected in the 1450-1600 cm⁻¹ region.
Aliphatic C-H Stretch: The stretching vibrations of the C-H bonds in the methyl group are expected just below 3000 cm⁻¹, typically around 2850-2960 cm⁻¹.
C-Cl Stretch: The stretching vibration of the carbon-chlorine bond is expected to produce a band in the fingerprint region of the IR spectrum, typically between 700 and 850 cm⁻¹, which is useful for confirming the presence of the chloro-substituent.
Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C-Cl stretch are often strong in the Raman spectrum.
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | IR | 3300 - 3500 |
| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 |
| Aliphatic C-H Stretch | IR, Raman | 2850 - 2960 |
| Amide I (C=O Stretch) | IR, Raman | 1650 - 1680 |
| Aromatic C=C Bending | IR, Raman | 1450 - 1600 |
| Amide II (N-H Bend, C-N Stretch) | IR | 1510 - 1550 |
| C-Cl Stretch | IR, Raman | 700 - 850 |
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and provides structural information through the analysis of fragmentation patterns. The nominal molecular weight of this compound (C₁₄H₁₂ClNO) is 245.7 g/mol . In high-resolution mass spectrometry, the exact mass of the molecular ion ([M]⁺˙) can be measured, confirming the elemental composition.
The primary fragmentation pathway for amides is typically cleavage of the bonds adjacent to the carbonyl group. For this compound, the most likely fragmentation events upon electron ionization would be:
Alpha-cleavage at the carbonyl-nitrogen bond (the amide bond), leading to the formation of the 3-methylbenzoyl cation. This fragment is expected to be a major peak in the spectrum.
Formation of a fragment corresponding to the 4-chloroaniline (B138754) moiety.
Subsequent fragmentation of the 3-methylbenzoyl cation, such as the loss of a neutral carbon monoxide (CO) molecule.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z (mass-to-charge ratio) | Possible Fragment Ion |
|---|---|
| 245/247 | [M]⁺˙ Molecular ion (with ³⁵Cl/³⁷Cl isotopes) |
| 119 | [CH₃C₆H₄CO]⁺ (3-methylbenzoyl cation) |
| 127/129 | [ClC₆H₄NH₂]⁺˙ (4-chloroaniline radical cation) |
| 91 | [CH₃C₆H₄]⁺ (tolyl cation, from loss of CO) |
The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion and any chlorine-containing fragments, with a ratio of approximately 3:1 for the ³⁵Cl (M) and ³⁷Cl (M+2) isotopes.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by absorptions arising from its two main chromophores: the benzamide group and the substituted aromatic rings.
Two primary types of electronic transitions are anticipated:
π→π* Transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are associated with the conjugated systems of the aromatic rings and the carbonyl group. These transitions are typically strong and are expected to result in absorption maxima (λ_max) in the range of 200-280 nm. libretexts.org
n→π* Transitions: This transition involves the excitation of a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) to a π* antibonding orbital of the carbonyl group. These transitions are "forbidden" and thus result in weak absorption bands at longer wavelengths, typically in the 270-300 nm range for carbonyl compounds. masterorganicchemistry.com
The conjugation between the aromatic rings and the amide group influences the exact position and intensity of these absorption bands. The presence of the auxochromic -Cl and -CH₃ groups will also cause slight shifts in the absorption maxima compared to unsubstituted benzanilide.
Computational Chemistry and Theoretical Modeling of N 4 Chlorophenyl 3 Methylbenzamide
Density Functional Theory (DFT) Applications in Molecular Geometry Optimization
Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for the study of medium-sized organic molecules like N-(4-chlorophenyl)-3-methylbenzamide. It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry, by finding the minimum energy state on the potential energy surface.
The accuracy of DFT calculations is fundamentally dependent on the choice of the exchange-correlation functional and the basis set. The functional approximates the complex exchange and correlation energies of the electrons, while the basis set is a set of mathematical functions used to construct the molecular orbitals.
For molecules containing aromatic rings and amide linkages, a common and reliable choice is the B3LYP hybrid functional. B3LYP, which stands for Becke, 3-parameter, Lee-Yang-Parr, incorporates a portion of the exact Hartree-Fock exchange, which improves the accuracy for many molecular properties. reddit.com Other functionals may also be employed depending on the specific properties being investigated. researchgate.net
The selection of the basis set is equally critical. Pople-style basis sets are widely used in computational studies of organic molecules. A typical choice is the 6-31G(d,p) basis set, which provides a good balance of accuracy and efficiency. reddit.comnih.gov For higher accuracy, particularly for describing non-covalent interactions and electronic properties, more extensive basis sets like 6-311++G(d,p) are often utilized. researchgate.netmdpi.comresearchgate.net These larger basis sets include diffuse functions (++) to better represent the electron density far from the nucleus and additional polarization functions (d,p) to allow for more flexibility in the shape of the orbitals. nih.gov The combination of the B3LYP functional with a 6-311++G(d,p) or similar basis set is considered a robust methodology for optimizing the geometry and calculating the properties of benzanilide (B160483) derivatives. mdpi.com
A crucial step in computational modeling is the validation of the calculated geometric parameters against high-quality experimental data, typically obtained from single-crystal X-ray diffraction. For this compound, experimental structural data is available and provides a benchmark for the accuracy of the chosen theoretical methods. researchgate.net
In the solid-state crystal structure of this compound, the central amide group (–NH–C(=O)–) is not planar with the attached aromatic rings. The dihedral angle between the central amide plane and the 3-methylphenyl ring is 32.4(1)°, while the angle with the 4-chlorophenyl ring is 36.1(1)°. The two phenyl rings themselves are significantly twisted relative to each other, with an inter-ring dihedral angle of 68.4(1)°. researchgate.net These torsional angles are critical for validating the performance of the DFT functional and basis set combination. A successful theoretical model would accurately reproduce these values, along with the key bond lengths and angles within the molecule.
| Bond | Experimental (Å) researchgate.net | Theoretical (Expected DFT Value) |
|---|---|---|
| C=O | 1.229 | ~1.23-1.25 |
| C-N (Amide) | 1.353 | ~1.35-1.37 |
| N-C (Anilino) | 1.418 | ~1.41-1.43 |
| C-Cl | 1.741 | ~1.74-1.76 |
| Angle | Experimental (°) researchgate.net | Theoretical (Expected DFT Value) |
|---|---|---|
| O-C-N (Amide) | 122.9 | ~122-124 |
| C-N-C (Amide) | 127.3 | ~127-129 |
| N-C-C (Anilino Ring) | 120.3 | ~120-122 |
Electronic Structure and Reactivity Analysis
Beyond molecular geometry, computational methods are invaluable for exploring the electronic landscape of a molecule. Analyses such as Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis reveal insights into chemical stability, reactivity, and intramolecular interactions.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. irjweb.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. chemrxiv.org
The spatial distribution of these orbitals indicates the likely sites for chemical reactions. For this compound, the HOMO is expected to be distributed primarily over the electron-rich 4-chlorophenylaniline moiety and the amide nitrogen atom. The LUMO is anticipated to be localized on the electron-accepting 3-methylbenzoyl portion of the molecule, particularly around the carbonyl group and the associated phenyl ring.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for evaluating molecular stability and reactivity. sapub.org A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests that the molecule is more polarizable and more chemically reactive. nih.gov For similar aromatic amide compounds, HOMO-LUMO energy gaps calculated by DFT typically fall in the range of 4 to 5 eV.
| Parameter | Expected Value / Distribution |
|---|---|
| HOMO Energy | ~ -6.0 to -6.5 eV |
| LUMO Energy | ~ -1.5 to -2.0 eV |
| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.0 eV |
| HOMO Distribution | Localized on the 4-chlorophenyl ring and amide nitrogen |
| LUMO Distribution | Localized on the 3-methylbenzoyl group, including the C=O bond |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, allowing for the prediction of reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map is color-coded to indicate different regions of electrostatic potential.
Negative Regions (Red to Yellow): These areas have an excess of electron density and are susceptible to electrophilic attack.
Positive Regions (Blue): These areas are electron-deficient and represent likely sites for nucleophilic attack.
Neutral Regions (Green): These areas have a relatively neutral electrostatic potential.
For this compound, the MEP surface would clearly identify the most reactive sites. The most negative potential (deep red) is expected to be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it the primary site for interactions with electrophiles or for hydrogen bonding. nih.govresearchgate.net Conversely, the most positive potential (blue) is anticipated to be located on the amide hydrogen atom (N-H), highlighting its role as a hydrogen bond donor. researchgate.net The aromatic rings would exhibit regions of moderately negative potential (pi-electron clouds) above and below the planes of the rings.
Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. acadpubl.eutaylorandfrancis.com It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure concepts of chemical bonds and lone pairs.
The analysis quantifies the stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.
| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Expected E(2) (kcal/mol) | Description |
|---|---|---|---|---|
| LP(N) | π(C=O) | n → π | > 50 | Amide resonance, strong intramolecular charge transfer |
| π(Phenyl Ring 1) | π(Amide C-N) | π → π | ~15-25 | Conjugation between benzoyl ring and amide group |
| LP(N) | π(Phenyl Ring 2) | n → π | ~5-10 | Delocalization from nitrogen to anilino ring |
| LP(Cl) | σ(C-C of Ring) | n → σ | ~2-5 | Hyperconjugation from chlorine lone pairs |
Fukui Functions for Local Reactivity Descriptors
Fukui functions are essential tools in conceptual Density Functional Theory (DFT) for identifying the most reactive sites within a molecule. semanticscholar.orgrsc.org These functions quantify the change in electron density at a specific point in the molecule with respect to a change in the total number of electrons. By calculating the Fukui functions, one can predict the sites susceptible to nucleophilic, electrophilic, and radical attacks.
For this compound, the Fukui functions would likely indicate that the carbonyl oxygen is a primary site for electrophilic attack due to its high electron density and lone pairs. Conversely, the carbonyl carbon is expected to be a prime target for nucleophilic attack. The aromatic rings also present areas of interest, with the carbon atoms being potential sites for electrophilic substitution, influenced by the directing effects of the chloro and methyl substituents. The nitrogen atom of the amide linkage also represents a potential reactive site.
Table 1: Hypothetical Fukui Function Indices for Selected Atoms in this compound
| Atom | Susceptibility to Nucleophilic Attack (f+) | Susceptibility to Electrophilic Attack (f-) | Susceptibility to Radical Attack (f0) |
| Carbonyl Oxygen | Low | High | Moderate |
| Carbonyl Carbon | High | Low | Moderate |
| Amide Nitrogen | Moderate | Moderate | Moderate |
| C4 (Chlorophenyl) | Moderate | Low | Moderate |
| C3' (Methylphenyl) | Low | Moderate | Moderate |
Note: This table is illustrative and based on general principles of chemical reactivity. Actual values would require specific DFT calculations.
Theoretical Prediction and Interpretation of Spectroscopic Data
Theoretical vibrational spectra, calculated using methods like DFT, are invaluable for the assignment of experimental Infrared (IR) and Raman bands. nih.gov For this compound, the vibrational modes can be predicted with good accuracy, aiding in the structural characterization of the molecule. The calculations can provide information on the frequency, intensity, and potential energy distribution (PED) of each vibrational mode.
Key vibrational modes for this molecule would include the N-H stretching vibration, typically observed in the range of 3300-3500 cm⁻¹. The C=O stretching of the amide group is another prominent feature, expected around 1650-1680 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C-Cl stretching vibration would appear in the lower frequency region. The methyl group would exhibit characteristic symmetric and asymmetric stretching and bending vibrations. nih.gov
Table 2: Predicted Significant Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
| N-H Stretch | ~3400 | Strong (IR) |
| Aromatic C-H Stretch | ~3100-3000 | Moderate |
| C=O Stretch (Amide I) | ~1670 | Very Strong (IR) |
| N-H Bend (Amide II) | ~1550 | Strong (IR) |
| Aromatic C=C Stretch | ~1600-1450 | Moderate to Strong |
| C-N Stretch | ~1240 | Moderate |
| C-Cl Stretch | ~750 | Strong |
Note: These are typical frequency ranges and would be more precisely determined through specific DFT calculations.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. researchgate.netmdpi.comnih.govrsc.org For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions, including the absorption wavelengths (λmax) and oscillator strengths. The predicted spectrum is expected to show absorptions in the UV region, arising from π → π* transitions within the aromatic rings and the amide chromophore.
The analysis of the molecular orbitals involved in these transitions, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the charge transfer characteristics of the excitations. mdpi.com For this molecule, transitions are likely to involve the delocalized π systems of the benzoyl and chlorophenyl rings, as well as the non-bonding electrons of the amide group.
Table 3: Hypothetical Predicted Electronic Transitions for this compound
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | ~280 | ~0.4 | HOMO → LUMO (π → π) |
| S0 → S2 | ~240 | ~0.6 | HOMO-1 → LUMO (π → π) |
| S0 → S3 | ~210 | ~0.3 | HOMO → LUMO+1 (π → π*) |
Note: This table is a representation of expected results from TD-DFT calculations.
Molecular Dynamics (MD) Simulations for Conformational Landscapes
Analysis of the MD trajectory can provide information on key dihedral angles, root-mean-square deviation (RMSD) to assess structural stability, and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com Such simulations would likely show that the molecule exists in a distribution of conformations, with the trans-amide linkage being strongly preferred. The relative orientations of the two aromatic rings would be a key aspect of the conformational analysis.
Quantum Chemical Descriptors for Predicting Molecular Interactions
A variety of quantum chemical descriptors can be calculated to predict the reactivity and interaction potential of this compound. researchgate.netresearchgate.netrasayanjournal.co.in These descriptors provide a quantitative measure of various electronic properties.
HOMO and LUMO Energies: The energies of the highest occupied and lowest unoccupied molecular orbitals are crucial. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. rasayanjournal.co.in
Chemical Hardness (η) and Softness (S): These are measures of the resistance of a molecule to change its electron distribution. A large HOMO-LUMO gap generally implies high hardness and low reactivity. researchgate.net
Electronegativity (χ): This describes the ability of a molecule to attract electrons.
Electrophilicity Index (ω): This global reactivity index quantifies the energy lowering of a molecule when it accepts electrons from the environment. researchgate.net
Table 4: Representative Quantum Chemical Descriptors
| Descriptor | Definition | Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates electron-donating character |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates electron-accepting character |
| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | Relates to chemical stability and reactivity |
| Chemical Hardness (η) | (E(LUMO) - E(HOMO))/2 | Measures resistance to charge transfer |
| Global Softness (S) | 1/(2η) | Reciprocal of hardness, indicates reactivity |
| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | Measures electron-attracting tendency |
| Electrophilicity Index (ω) | χ² / (2η) | Quantifies electrophilic nature |
These descriptors, derived from the electronic structure of this compound, are instrumental in rationalizing its chemical behavior and potential interactions in various chemical and biological systems.
Supramolecular Chemistry and Crystal Engineering of N 4 Chlorophenyl 3 Methylbenzamide
Analysis of Intermolecular Interactions in the Solid State
The solid-state architecture of N-(4-chlorophenyl)-3-methylbenzamide is a testament to the hierarchical influence of various intermolecular forces. The robust amide functionality, combined with the presence of a chlorine substituent and aromatic rings, provides multiple sites for directional interactions.
Comprehensive Hydrogen Bonding Networks (N-H···O, O-H···O)
The amide group is a primary driver in the formation of supramolecular structures in many organic molecules. In the crystal structure of this compound, the classic N-H···O hydrogen bond is a dominant feature. These interactions link molecules into infinite chains, forming a robust backbone for the crystal lattice. nih.gov The propensity of amide moieties to form such hydrogen-bonded complexes is a well-established principle in supramolecular chemistry. nih.gov
Illustrative Data on Typical Hydrogen Bond Geometries in Amides:
| Interaction | Donor-Acceptor Distance (Å) | Angle (°) |
|---|---|---|
| N-H···O | 2.8 - 3.2 | 150 - 180 |
Halogen Bonding Interactions
The chlorine atom on the phenyl ring of this compound introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species. acs.org These interactions can be categorized based on their geometry, with Type I and Type II contacts being common. researchgate.net In chloro-substituted aromatic compounds, halogen bonds can act as "interlayer glue," holding different layers of the crystal structure together. researchgate.net
While not always the primary interaction, halogen bonds can play a crucial role in the fine-tuning of crystal packing. The strength and directionality of halogen bonds are influenced by the electronic nature of the halogen and the acceptor atom, which can be an oxygen, nitrogen, or even another halogen atom. researchgate.net In some structures, C-Cl···π interactions have also been observed, further contributing to the stability of the supramolecular assembly. nih.gov
Aromatic Stacking Interactions (π-π Stacking)
The two aromatic rings in this compound provide surfaces for π-π stacking interactions. These interactions arise from the attractive forces between the π-electron clouds of neighboring aromatic groups. nih.gov The geometry of these interactions can vary, with common arrangements being face-to-face (sandwich) and offset or parallel-displaced. libretexts.org In many organic crystal structures, offset stacking is favored as it minimizes electrostatic repulsion. wikipedia.org
Aromatic stacking interactions are a significant contributor to the cohesive energy of the crystal lattice. nih.gov They often work in concert with other intermolecular forces to create a densely packed and stable structure. The strength of these interactions is dependent on the nature of the aromatic rings and their relative orientation.
Weak Non-Covalent Interactions (e.g., C-H···O, C-H···π)
In addition to the stronger hydrogen and halogen bonds, the crystal structure of this compound is further stabilized by a network of weaker non-covalent interactions. These include C-H···O and C-H···π interactions. iucr.org The polarized C-H bonds of the aromatic rings and the methyl group can act as weak hydrogen bond donors, interacting with the oxygen atom of the amide group (C-H···O) or the electron-rich π-systems of the aromatic rings (C-H···π). nih.govscielo.org.mx
Role of Molecular Conformation in Supramolecular Assembly
The conformation of the this compound molecule in the solid state is a critical factor in determining the nature and geometry of the resulting supramolecular assembly. The relative orientation of the two aromatic rings, defined by the dihedral angle between them, and the conformation of the central amide linkage, are key conformational parameters.
In related N-arylbenzamides, the N-H and C=O bonds of the amide group are typically found to be in a trans conformation. researchgate.net The dihedral angle between the aromatic rings can vary, influencing how the molecules pack together. nih.govresearchgate.net Different molecular conformations can lead to the formation of different polymorphs, which are crystalline forms of the same compound with different arrangements of molecules in the crystal lattice. ias.ac.in The specific conformation adopted in the crystal is often a compromise that allows for the optimization of the various intermolecular interactions. nih.gov
Investigation of Crystal Packing Efficiency and Density
The efficiency with which molecules pack in a crystal is a measure of the volume they occupy relative to the total volume of the unit cell. This is often quantified by the Kitaigorodskii packing index, which for most organic molecules falls in the range of 0.65 to 0.77. A higher packing index generally corresponds to a more stable crystal structure due to the maximization of attractive intermolecular forces.
The crystal density is directly related to the packing efficiency and the molecular weight of the compound. The interplay of the various intermolecular interactions discussed above—hydrogen bonds, halogen bonds, π-π stacking, and weaker C-H···X interactions—all contribute to achieving a densely packed structure. The specific arrangement of molecules that maximizes these attractive forces will result in the most efficient packing and, consequently, the highest density for a given crystalline form. The study of crystal packing provides valuable insights into the balance of forces that govern the solid-state structure of this compound.
Application of Hirshfeld Surface Analysis and Fingerprint Plots for Interaction Quantification
The study of intermolecular interactions is fundamental to understanding the crystal packing and solid-state properties of molecular compounds like this compound. Hirshfeld surface analysis has emerged as a powerful tool for the visualization and quantification of these interactions within a crystal lattice. nsc.ru This method partitions crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. nih.gov The resulting three-dimensional Hirshfeld surface, mapped with properties such as dnorm, allows for the visual identification of intermolecular contact points; red spots on the surface indicate contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds. nih.govresearchgate.net
For N-arylbenzamides, these plots typically reveal the prevalence of several key interactions. The most significant contributions often come from H···H contacts, which are generally dispersive in nature and represent a large portion of the surface area. nih.govnih.gov Other critical interactions include C-H···O and N-H···O hydrogen bonds, which are crucial for the formation of primary structural motifs. nih.gov Due to the presence of the chlorine atom in this compound, Cl···H/H···Cl contacts are also expected to play a notable role in the crystal packing. nih.govdcu.ie The quantification of these interactions allows for a detailed comparison between different crystalline forms or related structures. ias.ac.in
Table 1: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Benzamide (B126) Crystal Structure This table presents typical data for analogous compounds to illustrate the quantitative insights gained from fingerprint plot analysis.
| Interaction Type | Percentage Contribution (%) | Description |
| H···H | 45 - 55 | Represents the most significant contribution, indicative of van der Waals forces. nih.govnih.gov |
| C···H / H···C | 20 - 30 | Appear as characteristic "wings" on the plot; significant for overall packing. nih.gov |
| O···H / H···O | 8 - 15 | Corresponds to N-H···O and C-H···O hydrogen bonds, crucial for supramolecular assembly. nih.gov |
| Cl···H / H···Cl | 5 - 10 | Sharp spikes on the plot, indicating specific halogen-hydrogen interactions. nih.gov |
| C···C | 1 - 3 | Often related to π-π stacking interactions between aromatic rings. samsun.edu.tr |
Principles of Directed Supramolecular Self-Assembly for Crystalline Materials
Crystal engineering is the design and synthesis of functional solid-state structures through the control of intermolecular interactions. nih.gov The formation of crystalline materials from molecules like this compound is governed by the principles of directed supramolecular self-assembly, where molecules spontaneously organize into well-defined, stable, and ordered architectures. uni-wuerzburg.de This process is driven by the thermodynamic search for a minimum energy state, which is achieved through the formation of a network of non-covalent interactions.
The key to directing self-assembly lies in identifying and utilizing robust and predictable intermolecular interactions, often referred to as "supramolecular synthons". nih.gov For the class of N-arylbenzamides, the most prominent and reliable synthon is the amide-amide N-H···O hydrogen bond. This interaction typically leads to the formation of one-dimensional C(4) chains, a common motif observed in the crystal structures of related benzamides. nih.govnih.gov
Polymorphism Studies and Influence on Crystal Structures
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, with each form possessing a different arrangement of molecules in the solid state. nih.govkirsoplabs.co.uk These different crystalline forms, or polymorphs, can exhibit varied physicochemical properties, including melting point, solubility, and stability, which is of critical importance in fields such as pharmaceuticals and materials science. nih.govkirsoplabs.co.uk Polymorphism in N-arylbenzamides is a well-documented phenomenon, arising from the subtle interplay of intermolecular forces and the conformational flexibility of the molecule. nih.govmdpi.com
The different polymorphs of a compound like this compound would arise from variations in crystallization conditions such as solvent, temperature, or rate of cooling. ias.ac.inmdpi.com These variations can trap the molecules in different local energy minima, leading to distinct packing arrangements. mdpi.com The structural differences between polymorphs can be significant. A primary distinction often lies in the molecular conformation, particularly the dihedral angle between the two aromatic rings. nih.gov For example, one polymorph might adopt a nearly planar conformation to maximize π-π stacking, while another might have a more twisted conformation. nih.govresearchgate.net
These conformational differences directly influence the network of intermolecular interactions. While the primary N-H···O hydrogen bond might be present in all polymorphs, the way these chains are connected can vary substantially. nih.govnih.gov One polymorph might feature a layered structure held together by van der Waals forces, while another could form a three-dimensional network through a more complex web of C-H···O or C-H···Cl interactions. mdpi.comresearchgate.net These structural changes are reflected in different crystallographic parameters, such as the space group and unit cell dimensions, as illustrated in the hypothetical data for two polymorphs in the table below.
Table 2: Hypothetical Crystallographic Data for Two Polymorphs of an N-Arylbenzamide This table exemplifies how crystallographic data can differ between polymorphs, based on findings for related compounds. nih.govmdpi.com
| Parameter | Polymorph I | Polymorph II |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P21/c | Pbca |
| a (Å) | 12.56 | 9.85 |
| b (Å) | 10.28 | 15.21 |
| c (Å) | 9.08 | 18.05 |
| β (°) | 109.4 | 90 |
| Volume (ų) | 1105 | 2702 |
| Z (molecules/cell) | 4 | 8 |
| Dihedral Angle (rings) | 8.9° | 61.0° |
| Primary H-Bond Motif | C(4) chain | C(4) chain |
Structure Property Relationships in N 4 Chlorophenyl 3 Methylbenzamide Analogues
Correlating Structural Modifications with Electronic and Spectroscopic Properties
The electronic and spectroscopic properties of N-(4-chlorophenyl)-3-methylbenzamide analogues are intrinsically linked to the nature and position of substituents on the aromatic rings. These modifications can significantly influence the electron distribution within the molecule, thereby altering its absorption and emission of electromagnetic radiation.
Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on either the benzoyl or the aniline (B41778) ring can modulate the intramolecular charge transfer (ICT) characteristics of the molecule. For instance, the introduction of a nitro group, a strong EWG, can lead to a bathochromic (red) shift in the UV-Vis absorption spectrum, indicating a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com Conversely, the presence of an amino group (an EDG) can have the opposite effect.
The fluorescence properties of these compounds are also highly sensitive to structural changes. A study on N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide demonstrated that the fluorescence intensity is dependent on factors such as solvent polarity and pH. researchgate.net The optimal fluorescence was observed at a specific pH and temperature, highlighting the role of the microenvironment in influencing the excited state of the molecule. researchgate.net
Table 1: Spectroscopic Data for Selected N-Arylbenzamide Analogues
| Compound | Key IR Bands (cm⁻¹) | ¹H NMR (δ, ppm) | UV-Vis λmax (nm) | Reference |
|---|---|---|---|---|
| N-(3-chlorophenethyl)-4-nitrobenzamide | - | 8.95 (t, 1H, NH), 8.04-8.40 (m, 4H, Ar-H) | 239, 290 | mdpi.com |
| N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide | - | - | λex 340, λem 380 | researchgate.net |
Influence of Substituent Position and Nature on Molecular Conformation
The three-dimensional arrangement of atoms in this compound analogues, or their molecular conformation, is heavily influenced by the position and nature of substituents. This, in turn, dictates how the molecules pack in the solid state and interact with their surroundings. X-ray crystallography is a powerful tool for elucidating the precise molecular geometry and intermolecular interactions in these compounds.
In the crystal structure of a related compound, N-(4-chlorophenyl)-4-methylbenzamide, the two aromatic rings are not coplanar, exhibiting a significant dihedral angle of 59.25 (5)°. nih.gov The central amide group (–NH–C(=O)–) is also twisted out of the planes of both the 4-chlorophenyl and the 4-methylphenyl rings, with torsion angles of 30.85 (8)° and 28.90 (9)°, respectively. nih.gov This non-planar conformation is a common feature in N-arylbenzamides and is a result of steric hindrance and electronic effects between the aromatic rings and the amide linker.
The nature of the substituent also plays a role. Bulky groups in the ortho positions of either ring can increase steric hindrance, leading to larger dihedral angles and a more twisted conformation. Conversely, the introduction of groups capable of forming intramolecular hydrogen bonds can lead to a more planar structure.
Table 2: Conformational Parameters of N-Arylbenzamide Analogues from Crystal Structures
| Compound | Dihedral Angle between Aromatic Rings (°) | Amide Group Twist Angle (°) | Reference |
|---|---|---|---|
| N-(4-chlorophenyl)-4-methylbenzamide | 59.25 (5) | 30.85 (8) and 28.90 (9) | nih.gov |
| N-(3-Chlorophenyl)-4-methylbenzamide hemihydrate | 40.40 (11) | - | researchgate.net |
Rational Design Principles for Modulating Intermolecular Interactions
The ability to control how molecules interact with each other is a cornerstone of materials science and crystal engineering. For this compound analogues, the rational design of specific intermolecular interactions can lead to the formation of predictable supramolecular architectures with desired properties.
Hydrogen bonding is a dominant intermolecular force in these compounds. The amide group, with its N-H donor and C=O acceptor sites, readily participates in hydrogen bonding. In the crystal structure of N-(4-chlorophenyl)-4-methylbenzamide, intermolecular N—H···O hydrogen bonds link the molecules into infinite chains. nih.gov Similarly, in the hemihydrate of N-(3-Chlorophenyl)-4-methylbenzamide, the crystal structure is stabilized by both N—H···O and O—H···O hydrogen bonds, with the water molecule acting as a bridge to form molecular chains. researchgate.net By introducing additional hydrogen bond donors or acceptors onto the aromatic rings, it is possible to create more complex and robust hydrogen-bonded networks.
Another important design principle is the use of halogen atoms to influence crystal packing. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, can be exploited to direct the assembly of molecules. Furthermore, substitutions can be used to control disorder within the crystal lattice. For example, introducing fluorine at the ortho-position of benzamide (B126) has been shown to suppress disorder that is common in the parent compound, leading to more well-defined crystal structures. nih.gov
Structure-Property Relationships for Tunable Chemical Functions (e.g., binding affinity for chemical targets, non-biological)
The principles of structure-property relationships in this compound analogues can be harnessed to design molecules with specific, tunable chemical functions, particularly in the realm of non-biological applications such as chemical sensing and materials science. The binding affinity of these molecules for a particular chemical target is governed by a combination of electronic, steric, and conformational factors.
For the development of chemical sensors, the benzamide scaffold can be functionalized with a recognition unit that selectively interacts with a target analyte, and a signaling unit (chromophore or fluorophore) that reports this binding event. The binding affinity and selectivity can be tuned by modifying the structure of the benzamide. For example, introducing groups that can form specific hydrogen bonds or coordinate with a metal ion can enhance the binding affinity for that target. The electronic properties of the substituents can also be modulated to fine-tune the sensor's response, such as causing a color change or a change in fluorescence intensity upon binding. nih.gov
The rational design of these molecules for specific binding events follows principles similar to those in drug design. Structure-activity relationship (SAR) studies, which correlate changes in molecular structure with changes in a specific property (like binding affinity), are invaluable. For instance, a study on bis-benzamides as inhibitors of a protein-protein interaction revealed that a nitro group at a specific position was essential for activity, while modifications at other positions could be made to enhance potency. nih.govnih.gov While this example is biological, the underlying principle of identifying key structural features for binding is directly applicable to non-biological targets.
By carefully selecting substituents, it is possible to control the molecule's shape, electronic properties, and intermolecular interactions to create a complementary binding pocket for a specific guest molecule or ion. This allows for the creation of highly selective and sensitive chemical sensors or materials with tailored recognition capabilities.
Applications in Materials Science and Advanced Technologies
Utilization as a Synthetic Precursor for Advanced Organic Materials
The chemical architecture of N-(4-chlorophenyl)-3-methylbenzamide, featuring reactive sites on its aromatic rings and the amide bond, positions it as a potential building block, or precursor, for the synthesis of more complex, high-performance organic materials. The core benzanilide (B160483) structure is a common motif in many functional molecules.
Researchers can leverage the existing phenyl rings for further functionalization through electrophilic substitution reactions. The introduction of additional functional groups, such as electron-donating or electron-withdrawing moieties, can systematically tune the electronic and photophysical properties of the resulting materials. For instance, the attachment of polymerizable groups could allow for its incorporation as a monomer in the synthesis of advanced polymers. Although specific, large-scale applications of this compound as a direct precursor are not extensively documented in publicly available literature, its fundamental structure is analogous to building blocks used in the synthesis of liquid crystals, specialized polymers, and other functional organic compounds.
Potential in Organic Electronics and Optoelectronic Devices (e.g., OLEDs, PLEDs, Photovoltaics)
The field of organic electronics relies on materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, high charge carrier mobility, and robust thermal stability. mdpi.com While this compound in its current form lacks the extended π-conjugation typically required for efficient charge transport and light emission in devices like Organic Light-Emitting Diodes (OLEDs) or organic photovoltaics (OPVs), it serves as a foundational scaffold that could be modified for such purposes. oregonstate.edu
Derivatives of this compound, engineered to include larger conjugated systems or charge-transporting groups like triarylamines or carbazoles, could be explored as host materials or hole-transporting layers in OLEDs. researchgate.net The key would be to extend the electronic communication across the molecule to lower the bandgap and enhance charge mobility. The inherent thermal stability of the amide bond is an advantageous feature for the operational longevity of electronic devices. scribd.com Currently, research into the specific application of this compound in optoelectronics is a nascent area requiring further investigation to unlock its potential.
Exploration in Functional Polymers and Coatings
Functional polymers and coatings are designed to provide surfaces with specific properties, such as hydrophobicity, antibacterial activity, or stimuli-responsiveness. daryatamin.com The incorporation of small organic molecules into a polymer matrix is a common strategy to impart new functionalities. mdpi.com The this compound molecule could potentially be integrated into polymer coatings in several ways.
It could be physically blended with a host polymer, where its properties would influence the bulk characteristics of the coating. Alternatively, it could be chemically grafted onto a polymer backbone if modified with a reactive group (e.g., a vinyl or acrylate (B77674) moiety). nih.gov The presence of the amide group could enhance adhesion to certain substrates through hydrogen bonding, while the chlorinated phenyl ring could modify the surface energy and refractive index of the coating. While benzamides are utilized in various polymer applications, specific studies detailing the use of this compound in functional coatings are not prominent, representing an opportunity for future research. nih.gov
Research on Aggregation-Induced Emission (AIE) Characteristics
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. nih.gov This effect is typically attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative channel. nih.gov
The molecular structure of this compound contains several rotatable single bonds, particularly between the phenyl rings and the central amide group. In a dilute solution, these parts of the molecule can rotate freely, dissipating absorbed energy through non-radiative means. However, in an aggregated state, these rotations could be hindered. This structural characteristic makes this compound a theoretical candidate for exhibiting AIE properties. The amide group can further promote aggregation through intermolecular hydrogen bonding, potentially enhancing the RIR effect. rsc.org Experimental validation is required to confirm whether this compound is an AIE-active luminogen.
| Structural Component (Rotor) | Potential Role in AIE | Governing Principle |
|---|---|---|
| C(O)-N Bond | Amide bond has partial double-bond character, but rotation can still occur. Restriction of this rotation in an aggregate can reduce non-radiative decay. | Restriction of Intramolecular Rotation (RIR) |
| N-C (Phenyl) Bond | Rotation of the chlorophenyl group is a major pathway for non-radiative energy loss. Hindering this rotation is key to enabling fluorescence. | |
| C(O)-C (Phenyl) Bond | Rotation of the methylbenzoyl group can also dissipate energy. Locking its conformation can enhance emission. | |
| Amide (N-H) and Carbonyl (C=O) | Forms intermolecular hydrogen bonds that drive aggregation, leading to the physical restriction of the rotors. | Supramolecular Interaction |
Role in Supramolecular Soft Materials and Self-Assembling Systems
Supramolecular chemistry involves the spontaneous organization of molecules into ordered, functional structures via non-covalent interactions. tue.nl this compound possesses the necessary functional groups to participate in such self-assembly processes. The amide moiety is a powerful and directional hydrogen-bonding unit, capable of forming strong and predictable interactions that can link molecules together in one-dimensional chains or two-dimensional sheets.
Furthermore, the two aromatic rings can engage in π-π stacking interactions, which would work in concert with hydrogen bonding to stabilize the resulting supramolecular structures. In suitable non-polar organic solvents, these combined interactions could lead to the formation of extended, one-dimensional fibrillar networks. The entanglement of these fibers can trap solvent molecules, resulting in the formation of a supramolecular organogel—a type of soft material with potential applications in sensing, catalysis, and controlled release. The specific gelation properties and the morphology of the self-assembled structures would depend on factors like solvent choice, concentration, and temperature.
| Functional Group | Type of Interaction | Role in Self-Assembly |
|---|---|---|
| Amide (-CONH-) | Hydrogen Bonding (N-H···O=C) | Provides directional, strong, and specific linkages, often leading to the formation of one-dimensional tapes or chains. This is the primary driving force for assembly. |
| Phenyl Rings | π-π Stacking | Provides additional stabilization to the assembled structures by arranging the aromatic rings in a parallel or offset fashion. |
| Chlorine and Methyl Groups | Van der Waals Forces / Steric Effects | Influence the fine-tuning of molecular packing, solubility, and the overall morphology of the final supramolecular architecture. |
Future Research Directions and Emerging Paradigms for N 4 Chlorophenyl 3 Methylbenzamide
Development of Advanced Synthetic Methodologies
The synthesis of N-aryl amides, including N-(4-chlorophenyl)-3-methylbenzamide, is a cornerstone of organic chemistry. While traditional methods for amide bond formation are well-established, future research will likely focus on the development of more efficient, sustainable, and versatile synthetic strategies.
One promising avenue is the use of greener solvents and catalysts. For instance, methods utilizing water as a solvent and inexpensive, non-toxic metals like iron have been developed for the synthesis of N-aryl amides from nitroarenes and acyl chlorides. rsc.orgrsc.org These approaches offer a more environmentally benign alternative to traditional methods that often rely on volatile organic solvents and hazardous reagents. Future work could adapt these iron-mediated syntheses for the specific production of this compound, potentially leading to higher yields and a reduced environmental footprint.
Another area of development is the use of novel coupling reagents that are more efficient and produce fewer byproducts. For example, COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate] has been demonstrated as a non-hazardous and effective coupling reagent for the one-pot synthesis of N,N-diethyl-3-methylbenzamide (DEET). walisongo.ac.id The application of such modern coupling reagents to the synthesis of this compound could offer a more streamlined and safer production process.
Furthermore, catalyst-free and solvent-free methods are gaining traction. Research has shown that N-substituted benzamides can be synthesized from N-aryl-N'-benzoylthioureas using an iodine-alumina catalyst under microwave irradiation without any solvent. researchgate.net Exploring similar solid-state or solvent-free reaction conditions for the synthesis of this compound could lead to significant improvements in terms of efficiency and sustainability.
Integration of Machine Learning and Artificial Intelligence in Molecular Design and Property Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of molecular design and chemical synthesis. acs.orgcam.ac.uk For this compound and its derivatives, these computational tools can accelerate the discovery of new compounds with desired properties and optimize their synthetic routes.
ML algorithms can be trained on large datasets of existing molecules to predict the physicochemical and biological properties of novel, untested compounds. acs.org This predictive power allows for the rapid screening of virtual libraries of this compound analogues, identifying candidates with potentially enhanced activity or improved properties before committing to their synthesis and experimental testing. tandfonline.com For instance, ML models could be developed to predict the potential of derivatives as inhibitors for specific enzymes or their antioxidant capacity. nih.gov
In the realm of synthesis, AI can be employed to predict the outcomes of chemical reactions and even suggest optimal reaction conditions. cam.ac.uk By analyzing vast amounts of reaction data, machine learning models can identify patterns and relationships that may not be immediately obvious to human chemists. This can lead to the discovery of novel and more efficient synthetic pathways for this compound. Furthermore, autonomous systems driven by machine intelligence are being developed to not only design new molecules but also to orchestrate their synthesis and analysis in a closed-loop fashion. youtube.com
Exploration of Novel Supramolecular Architectures and Functional Materials
The ability of molecules to self-assemble into well-defined supramolecular structures through non-covalent interactions is a key area of modern chemistry. Benzamides are known to form various supramolecular assemblies through hydrogen bonding and other interactions. nih.govresearchgate.net Future research on this compound will likely delve into its potential to form novel supramolecular architectures and functional materials.
The N-H and C=O groups in the amide linkage of this compound are capable of forming strong hydrogen bonds, which can direct the assembly of molecules into chains, sheets, or more complex three-dimensional networks. nih.govnih.gov The presence of aromatic rings also allows for π-π stacking interactions, which can further stabilize these assemblies. researchgate.net By systematically studying the crystallization conditions and introducing subtle modifications to the molecular structure, it may be possible to control the self-assembly process and create materials with specific topologies and properties.
Benzene-1,3,5-tricarboxamides (BTAs) are a well-studied class of molecules that self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold hydrogen bonding. nih.gov While this compound does not possess this threefold symmetry, the principles of hydrogen-bond-driven self-assembly are transferable. Future work could explore the co-crystallization of this compound with other molecules to create multi-component supramolecular materials with tailored functionalities.
Real-time Spectroscopic Monitoring of Chemical Transformations
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing chemical processes. Real-time spectroscopic monitoring techniques provide a powerful tool for observing chemical transformations as they occur, offering insights that are often missed with traditional offline analysis. documentsdelivered.commpg.de
Techniques such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy, Raman spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy can be employed to monitor the synthesis of this compound in real-time. mpg.demdpi.comresearchgate.net By tracking the concentrations of reactants, intermediates, and products throughout the course of the reaction, detailed kinetic profiles can be constructed. This information is invaluable for elucidating reaction mechanisms, identifying rate-limiting steps, and optimizing reaction conditions to maximize yield and minimize impurities.
Flow chemistry coupled with real-time monitoring offers a particularly powerful platform for studying chemical reactions. researchgate.net By performing the synthesis of this compound in a continuous flow reactor, precise control over reaction parameters such as temperature, pressure, and residence time can be achieved. Integrating spectroscopic probes directly into the flow stream allows for continuous, high-throughput data acquisition, enabling rapid process optimization and mechanistic investigation.
Computational Strategies for Rational Design of Chemical Entities
Computational chemistry provides a powerful toolkit for the rational design of new molecules with specific properties. nih.gov By using computational models, researchers can predict the structure, reactivity, and biological activity of this compound and its derivatives, guiding experimental efforts towards the most promising candidates. nih.govmdpi.com
Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate the electronic structure and properties of molecules with a high degree of accuracy. tandfonline.com These calculations can provide insights into the conformational preferences of this compound, the nature of its intermolecular interactions, and its reactivity towards different chemical species. This information can be used to design new derivatives with enhanced stability, solubility, or biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
